1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3’-Azido-2’,3’-dideoxyuridine: is a nucleoside analog that has shown significant potential in the field of antiviral research, particularly as an inhibitor of human immunodeficiency virus (HIV) replication . This compound is structurally similar to zidovudine (AZT), another well-known antiviral agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxyuridine typically involves the azidation of 2’,3’-dideoxyuridine. This process can be achieved through the reaction of 2’,3’-dideoxyuridine with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with an azido group.
Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Reduction: Utilizes hydrogen gas and palladium catalysts.
Major Products:
CuAAC Reaction: Forms triazole derivatives.
Reduction Reaction: Produces 3’-amino-2’,3’-dideoxyuridine.
Scientific Research Applications
3’-Azido-2’,3’-dideoxyuridine has a wide range of applications in scientific research:
Antiviral Research: It is a potent inhibitor of HIV replication and has been studied for its potential use in preventing mother-to-child transmission of HIV.
Click Chemistry: The azido group makes it a valuable reagent in click chemistry for bioconjugation and labeling studies.
Pharmacokinetics: Research has focused on improving its pharmacokinetic properties through the development of prodrugs.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxyuridine involves its incorporation into the viral DNA by reverse transcriptase, leading to chain termination. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA . This results in the inhibition of viral replication .
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.
Uniqueness: 3’-Azido-2’,3’-dideoxyuridine is unique due to its specific azido substitution at the 3’ position, which enhances its antiviral activity and makes it a valuable tool in click chemistry .
Properties
Molecular Formula |
C9H12N5O4+ |
---|---|
Molecular Weight |
254.22 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]imino-iminoazanium |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,10,15H,3-4H2/p+1 |
InChI Key |
KKYLEIDAAWLNSK-UHFFFAOYSA-O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=N |
Origin of Product |
United States |
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